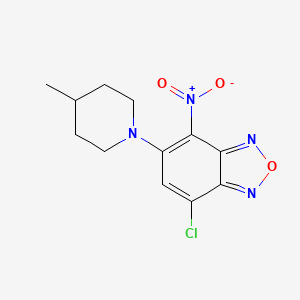

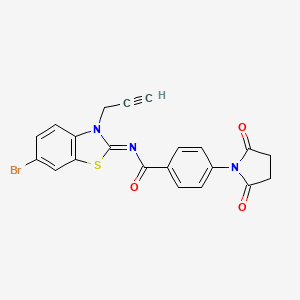

7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Chemical Reactions Analysis

The most common triazolopyrimidine synthesis is annulation of pyrimidine ring by the condensation of dinucleophilic 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates . 1,3-Dicarbonyls have proven to be excellent synthons for this type of synthesis .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Fluorescence Assays and Membrane Studies

7-Chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole is widely used in fluorescence assays for studying phospholipid membrane asymmetry. This application involves chemically modifying NBD-labeled lipids in membranes, useful for examining lipid transport and membrane structure. For instance, in biological systems, fluorescently labeled lipids can be inserted into cell membranes, and their behavior can be observed upon treatment with specific reagents, providing insights into membrane asymmetry and lipid translocase activity (McIntyre & Sleight, 1991).

Crystal Structure Analysis

The compound also aids in understanding the photophysical behavior of similar fluorescent molecules. Studies on crystal structures of its analogues have been conducted to comprehend how the amino moiety influences the structure of fluorophores, shedding light on electron delocalization and molecular interactions within such compounds (Saha, 2002).

Analytical Methods Using High-Performance Liquid Chromatography (HPLC)

This chemical is pivotal in HPLC for analyzing amines and amino acids. Derivatization techniques using this compound and similar ones allow for the sensitive detection and separation of these biological molecules, which is essential for various biochemical analyses (Aboul-Enein, Elbashir, & Suliman, 2011).

Cell Imaging and Proapoptotic Activity

In cell imaging, derivatives of this compound are used for identifying and visualizing specific cell components like lipid membranes and low pH regions. Their fluorescence properties are manipulated for this purpose, providing valuable tools for biological research (de Almeida et al., 2021). Additionally, certain derivatives have been identified as potent inhibitors of glutathione S-transferase, an enzyme linked to antiapoptotic activity and drug resistance in cancer cells, thereby demonstrating significant anticancer potential (Turella et al., 2005).

Chemosensing and Environmental Applications

The compound's derivatives have also been used in designing colorimetric probes for detecting specific metal ions, such as mercury, offering a rapid and visual method for environmental monitoring (Wang et al., 2013).

Kinetic Studies

Resonance energy transfer techniques involving this compound have been employed to study the kinetics of amphiphile transfer between vesicles, an important aspect in understanding membrane dynamics and molecular interactions (Nichols & Pagano, 1982).

Propriétés

IUPAC Name |

7-chloro-5-(4-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O3/c1-7-2-4-16(5-3-7)9-6-8(13)10-11(15-20-14-10)12(9)17(18)19/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZKWKBSTKVFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate](/img/structure/B2422616.png)

![8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2422618.png)

![N-[(6-Chloro-1H-indol-2-yl)methyl]prop-2-enamide](/img/structure/B2422621.png)

![{3-[2-(3-Bromophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B2422622.png)

![Methyl 2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2422625.png)

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide](/img/structure/B2422635.png)